2-(4-Acetylbenzenesulfonamido)acetic acid
Description
2-(4-Acetylbenzenesulfonamido)acetic acid is a sulfonamide derivative featuring a benzene ring substituted with an acetyl group (-COCH₃) at the para position and a sulfonamide (-SO₂NH-) group at the ortho position. The sulfonamide nitrogen is further linked to an acetic acid moiety (-CH₂COOH). This structure confers unique physicochemical properties, including moderate acidity due to the electron-withdrawing acetyl group and hydrogen-bonding capacity from the sulfonamide and carboxylic acid groups.
Properties
IUPAC Name |
2-[(4-acetylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-7(12)8-2-4-9(5-3-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUSREIZWCQXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylbenzenesulfonamido)acetic acid typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylbenzenesulfonamido)acetic acid can undergo several types of chemical reactions:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxybenzenesulfonamido)acetic acid.
Reduction: 2-(4-Aminobenzenesulfonamido)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Acetylbenzenesulfonamido)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial or anti-inflammatory properties.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It can be used as a probe to study enzyme activities and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Acetylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The acetyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares 2-(4-Acetylbenzenesulfonamido)acetic acid with key analogues, highlighting substituent effects on molecular weight, solubility, and applications:
Key Observations:
- Electron-Withdrawing Groups (e.g., -Br, -Cl, -CN) : Increase acidity of the sulfonamide NH and carboxylic acid groups. Halogenated derivatives are frequently used in coordination chemistry due to their ability to act as ligands .
- Bulkier Substituents (e.g., -C₆H₅) : Reduce solubility in aqueous media but enhance hydrophobic interactions in biological systems .
- Ester Derivatives (e.g., -CO₂Et) : Improve membrane permeability, making them intermediates in prodrug synthesis .
Biological Activity
2-(4-Acetylbenzenesulfonamido)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an acetic acid moiety, which is known for its role in various biological processes. The presence of the acetyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Enzyme Inhibition
The sulfonamide moiety is recognized for its ability to inhibit enzymes such as carbonic anhydrase. This inhibition can lead to various physiological effects, including diuretic and antihypertensive actions. Research Findings indicate that compounds with similar structures have demonstrated significant enzyme inhibition, suggesting a similar potential for this compound .
Antimicrobial Properties
The compound may exhibit antimicrobial activity against various pathogens. Studies have shown that sulfonamide derivatives often possess antibacterial and antifungal properties. For instance, sulfonamides are known to interfere with bacterial folate synthesis, leading to growth inhibition .
The mechanism of action of this compound likely involves:
- Binding to Enzyme Active Sites : The sulfonamide group mimics natural substrates, effectively inhibiting enzyme activity.
- Interaction with Biological Receptors : The acetyl and sulfonamide groups may facilitate interactions with various receptors, modulating their activity.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
- Enzyme Inhibition Research : Research on similar sulfonamide compounds indicated effective inhibition of carbonic anhydrase, leading to potential therapeutic applications in treating conditions like glaucoma and edema .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Antimicrobial | Effective against bacterial pathogens | |
| Antifungal | Potential antifungal properties |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Bromobenzenesulfonamido)acetic acid | Similar sulfonamide structure | Antibacterial |
| N-(4-(1H-pyrazol-1-yl)phenyl)benzenesulfonamide | Lacks acetyl group but retains sulfonamide | Moderate enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
